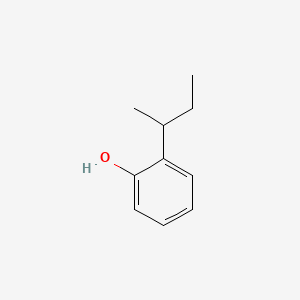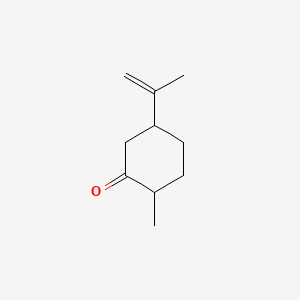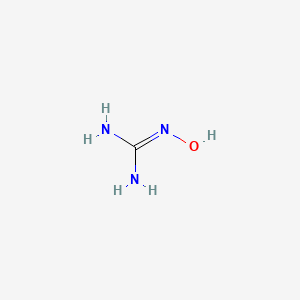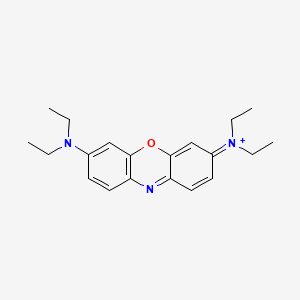
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An organoselenium drug previously studied by Oxis International in Phase-II clinical trials for ulcerative colitis patients. Some indications of efficacy were demonstrated. BXT-51072 has enthusiastic endorsement for treatment in cardiovascular indications, primarily because of its ability to mimic the function of glutathione peroxidase.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
- Synthesis and Antihypertensive Activity : A study by Evans et al. (1984) found that certain substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which share structural similarities with 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine, exhibited significant antihypertensive activity in hypertensive rats. These compounds were synthesized using a method involving cyclization of propargyl ethers, demonstrating direct vasodilator effects comparable to hydralazine and nifedipine.
Myorelaxant and Vascular Activity
- Synthesis and Pharmacological Activity on Rat Uterus and Aorta : Khelili et al. (2012) explored N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, finding them to have strong myorelaxant activity on rat uterus without significant inhibitory effects on insulin secretion or vascular myogenic activity. This suggests potential applications in uterine smooth muscle relaxation (Khelili et al., 2012).
Anti-Oxidant and Anti-Bacterial Activities
- Anti-Oxidant and Anti-Bacterial N'-Arylmethylidene Acetohydrazides : A study by Ahmad et al. (2010) synthesized a series of N'-arylmethylidene acetohydrazides derived from 3,4-Dimethyl-2,4-dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide. These compounds displayed potential anti-oxidant and anti-bacterial properties, hinting at broader applications in treating oxidative stress and bacterial infections (Ahmad et al., 2010).
Synthesis and Characterization for Potential Drug Development
- Synthesis and Characterization for Drug Development : Research by Etsè et al. (2021) involved the synthesis and characterization of a new 3,3-dimethyl-substituted 1,2,4-benzothiadiazine 1,1-dioxide. This compound's properties were analyzed for potential drug development, focusing on its interaction with AMPA receptors, suggesting potential applications in neurological disorders.
Potassium Channel Activators
- Potassium Channel Activators : A study by Bergmann et al. (1990) synthesized and tested a series of 6-substituted analogues of 4-heterocyclyloxychromenes, which are structurally related to 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine, for antihypertensive activity. These compounds were found to have high and long-lasting activities, highlighting their potential as potassium channel activators.
Eigenschaften
CAS-Nummer |
173026-17-0 |
|---|---|
Produktname |
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine |
Molekularformel |
C10H13NSe |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
4,4-dimethyl-2,3-dihydro-1,2-benzoselenazine |
InChI |
InChI=1S/C10H13NSe/c1-10(2)7-11-12-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 |
InChI-Schlüssel |
FXRYWOJYVGJZLE-UHFFFAOYSA-N |
SMILES |
CC1(CN[Se]C2=CC=CC=C21)C |
Kanonische SMILES |
CC1(CN[Se]C2=CC=CC=C21)C |
Andere CAS-Nummern |
173026-17-0 |
Synonyme |
BXT 51072 BXT-51072 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




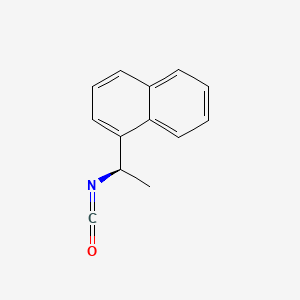
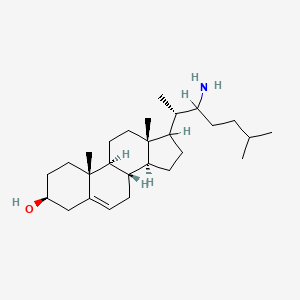
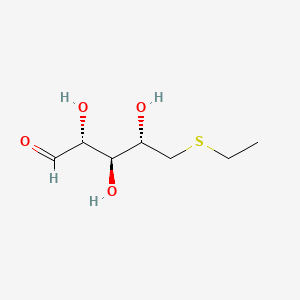
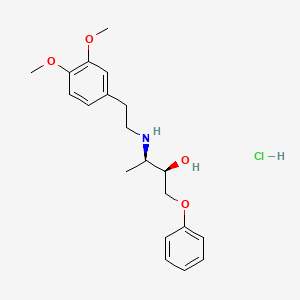
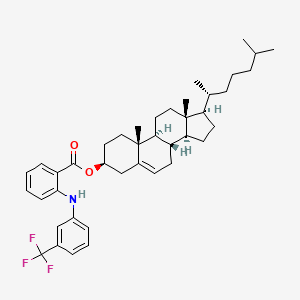
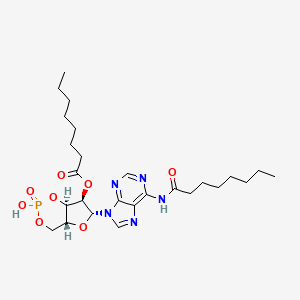
![10-[4-(Dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202636.png)
